molecular formula C11H13F B1323618 4-(4-Fluorophenyl)-2-methyl-1-butene CAS No. 731773-12-9

4-(4-Fluorophenyl)-2-methyl-1-butene

Cat. No. B1323618
M. Wt: 164.22 g/mol
InChI Key: MWORJQAASXZLDM-UHFFFAOYSA-N
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Description

The compound “4-(4-Fluorophenyl)-2-methyl-1-butene” is an organic compound consisting of a butene chain with a fluorophenyl group attached at the 4th carbon and a methyl group attached at the 2nd carbon. The presence of the fluorophenyl group suggests that this compound could have interesting chemical properties, as fluorine atoms are highly electronegative and can significantly influence the chemical behavior of the molecule .


Molecular Structure Analysis

Again, without specific data, I can only speculate that the compound likely has a planar aromatic ring (the fluorophenyl group) and a linear alkene chain (the 2-methyl-1-butene part). The fluorine atom in the fluorophenyl group could form a polar bond with the adjacent carbon atom, potentially giving the molecule a dipole moment .


Chemical Reactions Analysis

The compound could potentially undergo reactions typical of alkenes and aromatic compounds. The alkene part of the molecule could undergo addition reactions, while the aromatic ring could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on factors like its exact molecular structure, the presence of functional groups, and the arrangement of atoms in the molecule. For example, the presence of a fluorine atom could make the compound more polar, potentially affecting its solubility in different solvents .

Scientific Research Applications

1. Polymer Chemistry

  • Synthesis of Oligomers: 4-fluorophenyl ketone end groups were synthesized using 2,3-Di-(4-fluorophenyl)buta-1,3-diene, showing potential in creating telechelic oligomers (Dix, Ebdon, & Hodge, 1993).
  • Polymerization: Anionic polymerization of derivatives, including 4-(4-fluorophenyl)-1-buten-3-yne, produced polymers with controlled molecular weights, indicating its role in living polymerization (Ochiai, Tomita, & Endo, 2001).

2. Organic Synthesis and Reaction Mechanisms

  • Reaction Dynamics: Studies on the reactivity of compounds structurally related to 4-(4-Fluorophenyl)-2-methyl-1-butene, such as 1-buten-2-yl radical, have provided insights into dissociation channels and reaction mechanisms (Miller, Krisch, Butler, & Shu, 2005).
  • Asymmetric Allylation: The asymmetric allylation of aldehydes with derivatives, such as 1-phenyl-1-(triethoxysilyl)-2-butene, has been studied, highlighting the utility in stereospecific synthesis (Hayashi, Matsumoto, Kiyoi, Ito, Kohra, Tominaga, & Hosomi, 1988).

3. Material Science

Safety And Hazards

The safety and hazards of a specific compound would depend on many factors, including its reactivity, toxicity, and physical properties. Fluorinated compounds, for example, can sometimes be hazardous due to the high reactivity of fluorine .

Future Directions

The study and application of fluorinated organic compounds is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical synthesis . The future directions for a compound like “4-(4-Fluorophenyl)-2-methyl-1-butene” would likely depend on its specific properties and potential applications.

properties

IUPAC Name

1-fluoro-4-(3-methylbut-3-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F/c1-9(2)3-4-10-5-7-11(12)8-6-10/h5-8H,1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWORJQAASXZLDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641177
Record name 1-Fluoro-4-(3-methylbut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)-2-methyl-1-butene

CAS RN

731773-12-9
Record name 1-Fluoro-4-(3-methylbut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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